molecular formula C23H21F2N3O2 B10981002 [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone

[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone

Cat. No.: B10981002
M. Wt: 409.4 g/mol
InChI Key: RKTHBIACSLRJJC-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone .
  • Empirical Formula:

    C17H8F6N2O\text{C}_{17}\text{H}_8\text{F}_6\text{N}_2\text{O}C17​H8​F6​N2​O

    .
  • CAS Number: 35853-55-5.
  • Molecular Weight: 370.25 g/mol.
  • Description: This compound features a quinoline core with a difluoromethyl group and a hydroxy-methyl group attached. It exhibits interesting properties due to its unique structure.
  • Preparation Methods

    • Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature. it likely involves multi-step reactions starting from commercially available precursors.
    • Researchers may explore various synthetic strategies, such as cyclization reactions or condensations, to obtain this compound.
  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with modified functional groups, such as hydroxylated or alkylated forms.

  • Scientific Research Applications

      Chemistry: Investigate its role as a building block for designing novel materials or ligands.

      Biology: Explore its potential as a bioactive compound or probe for biological studies.

      Medicine: Assess its pharmacological properties, including potential drug-like effects.

      Industry: Consider applications in organic electronics, catalysis, or materials science.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available. Further research is needed to understand how it interacts with biological targets or pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C23H21F2N3O2

    Molecular Weight

    409.4 g/mol

    IUPAC Name

    [5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-[2-(4-ethylphenyl)quinolin-4-yl]methanone

    InChI

    InChI=1S/C23H21F2N3O2/c1-3-15-8-10-16(11-9-15)20-12-18(17-6-4-5-7-19(17)26-20)21(29)28-23(30,22(24)25)13-14(2)27-28/h4-12,22,30H,3,13H2,1-2H3

    InChI Key

    RKTHBIACSLRJJC-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)F)O

    Origin of Product

    United States

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